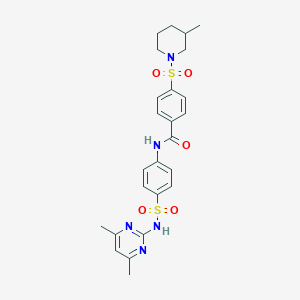
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex compound that belongs to the class of sulfonamides, known for their antibacterial properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4S2, with a molecular weight of 480.57 g/mol. The structure includes a pyrimidine ring, a sulfonamide group, and an amide linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4S2 |
| Molecular Weight | 480.57 g/mol |
| CAS Number | 587841-73-4 |
| Drug Class | Antibacterial |
Sulfonamides are primarily known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound's mechanism involves:
- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), the compound inhibits this enzyme, crucial for folate synthesis in bacteria.
- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibits MIC values ranging from 0.5 to 16 µg/mL against various bacterial strains.
Case Studies
- Study on Efficacy Against Resistant Strains : A study conducted by Khan et al. (2010) demonstrated that this compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential in treating resistant infections .
- In Vivo Studies : Animal model studies reported that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is highly dependent on their structural features. Modifications in the substituents on the pyrimidine ring and the sulfonamide group can enhance or diminish activity:
- Pyrimidine Substituents : Variations in the 4,6-dimethylpyrimidine moiety can alter binding affinity to the target enzyme.
- Sulfonamide Linkage : The presence of different piperidine derivatives has been shown to affect the lipophilicity and permeability of the compound across bacterial membranes.
科学研究应用
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.46 g/mol
- CAS Number : 313261-56-2
This compound features a pyrimidine moiety linked to a sulfonamide group, which is known for its antimicrobial properties. The presence of the piperidine ring further enhances its pharmacological profile.
Antimicrobial Activity
Sulfonamide compounds are well-documented for their antibacterial properties. The incorporation of the 4,6-dimethylpyrimidine moiety may enhance the compound's efficacy against various bacterial strains. Studies have indicated that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .
Anticancer Properties
Research has identified sulfonamide derivatives as potential anticancer agents. The specific structural features of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may allow it to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Anti-inflammatory Effects
Compounds containing sulfonamide groups have demonstrated anti-inflammatory activities in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound could be explored for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:
- Formation of the pyrimidine sulfonamide.
- Coupling with phenolic derivatives.
- Introduction of the piperidine sulfonyl group.
This method allows for the modification of various functional groups to enhance biological activity or solubility.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antibacterial Screening : A study demonstrated that derivatives with sulfonamide groups exhibited significant antibacterial activity against resistant strains of bacteria .
- Anticancer Evaluation : In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Anti-inflammatory Research : Experimental models have indicated that these compounds can significantly reduce inflammation markers in vivo, pointing towards their therapeutic use in chronic inflammatory conditions .
属性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-17-5-4-14-30(16-17)37(34,35)23-10-6-20(7-11-23)24(31)28-21-8-12-22(13-9-21)36(32,33)29-25-26-18(2)15-19(3)27-25/h6-13,15,17H,4-5,14,16H2,1-3H3,(H,28,31)(H,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDABQKFYDLPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














